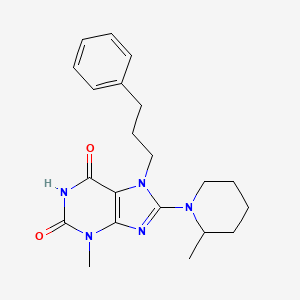

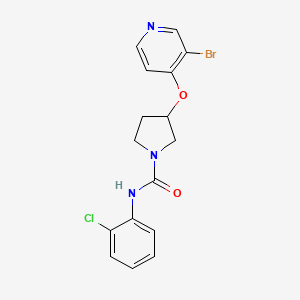

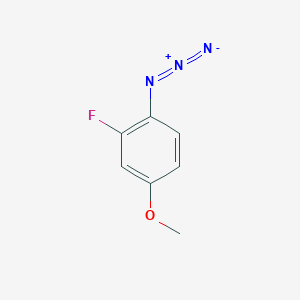

![molecular formula C9H8ClN3O B2925263 [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 885953-64-0](/img/structure/B2925263.png)

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine” is a compound that belongs to the class of 1,2,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various studies . For instance, a study by Luczynski and Kudelko discusses various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity. Based on these techniques, these compounds could be used in the future in medicine and agriculture .Molecular Structure Analysis

Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazole derivatives have been explored in various studies . For instance, it has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .Applications De Recherche Scientifique

Antitubercular Activity

This compound has been investigated for its potential in treating tuberculosis (TB). The enzyme DprE1, essential in the cell wall synthesis of Mycobacterium tuberculosis (Mtb), is a validated target for TB drug candidates . Derivatives of this compound have shown promising activity against Mtb, with some exhibiting sub-micromolar activity. This suggests that [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine could be a valuable scaffold for developing new antitubercular agents.

Antimicrobial Properties

Indole derivatives, which share a similar structural motif with our compound of interest, are known for their broad-spectrum antimicrobial activities . This implies that [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine may also possess antimicrobial properties, potentially effective against a variety of bacterial and fungal pathogens.

Anti-inflammatory Applications

The indole nucleus, found in many bioactive compounds, exhibits significant anti-inflammatory properties . By extension, [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine could be utilized in the development of anti-inflammatory medications, contributing to treatments for conditions like arthritis and other inflammatory disorders.

Anticancer Research

Compounds with an indole base are often explored for their anticancer activities. The structural similarities suggest that [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine might interact with cancer cell pathways, offering a potential route for novel oncology treatments .

Antiviral Efficacy

Indole derivatives have been reported to possess antiviral activities, including against influenza A and Coxsackie B4 virus . This indicates that [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine could be a candidate for the synthesis of new antiviral drugs, which is particularly relevant in the context of emerging viral diseases.

Enzyme Inhibition

The compound’s ability to bind with high affinity to multiple receptors makes it a good candidate for enzyme inhibition studies . This application is crucial in understanding disease mechanisms and developing drugs that can modulate enzyme activity in various pathological conditions.

Orientations Futures

The future directions for the research and development of 1,3,4-oxadiazole derivatives are promising. Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .

Mécanisme D'action

Target of Action

Oxadiazole derivatives, to which this compound belongs, have been known to interact with a wide range of targets depending on their specific structure .

Mode of Action

Oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The specific interactions of this compound with its targets would depend on the exact nature of these targets.

Biochemical Pathways

Oxadiazole derivatives have been known to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of this compound.

Result of Action

Oxadiazole derivatives have shown a wide range of applications, including anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .

Action Environment

The stability and efficacy of oxadiazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMFKHRKUSNPBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

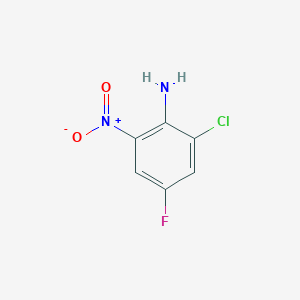

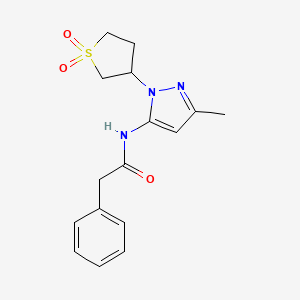

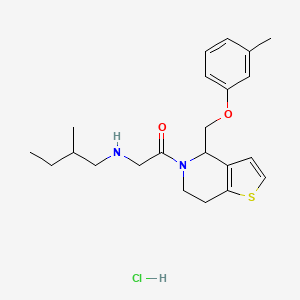

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)